Lipophilicity (XLogP3) Comparison: Cyclopentyloxy vs. Smaller Alkoxy Analogs
The target compound exhibits an XLogP3 of 3.3, which is 1.3 log units higher than the 4-methoxy analog (XLogP3 2.0) and 0.9 log units higher than the 4-ethoxy analog (XLogP3 2.4) [1][2][3]. The 4-cyclopentyloxy-3-methyl analog has a slightly higher XLogP3 of 3.5, but lacks the electron-withdrawing fluorine [4]. This increased lipophilicity is directly attributable to the cyclopentyloxy substituent, which adds three additional methylene units compared to the ethoxy group and four compared to the methoxy group.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 4-Methoxy-3-fluoro: XLogP3 = 2.0; 4-Ethoxy-3-fluoro: XLogP3 = 2.4; 4-Cyclopentyloxy (no F): XLogP3 = 3.2; 4-Cyclopentyloxy-3-methyl: XLogP3 = 3.5 |
| Quantified Difference | Delta XLogP3 = +1.3 vs. methoxy; +0.9 vs. ethoxy; +0.1 vs. cyclopentyloxy (no F); -0.2 vs. cyclopentyloxy-3-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity translates to increased membrane permeability and altered tissue distribution of derived sulfonamides, making this compound the preferred choice when target engagement in lipophilic environments or CNS penetration is desired.
- [1] PubChem. Compound Summary for CID 20120819: 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 2774540: 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. View Source
- [3] PubChem. Compound Summary for CID 20120942: 4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. View Source
- [4] PubChem. Compound Summary for CID 20116980: 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride. National Center for Biotechnology Information. View Source
